molecular formula C26H31NO2S2 B12164410 (5Z)-3-(2,3-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2,3-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12164410
M. Wt: 453.7 g/mol
InChI Key: FNWIBMHGANMMJX-MOHJPFBDSA-N
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Description

The compound (5Z)-3-(2,3-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its complex structure, which includes a thiazolidinone core, a dimethylphenyl group, and an octyloxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2,3-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable amine with carbon disulfide and an α-halo ketone under basic conditions.

    Introduction of Dimethylphenyl Group: The dimethylphenyl group is introduced via a nucleophilic substitution reaction, where the thiazolidinone intermediate reacts with a dimethylphenyl halide.

    Formation of Benzylidene Moiety: The final step involves the condensation of the intermediate with 4-(octyloxy)benzaldehyde under basic or acidic conditions to form the benzylidene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding alkane.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(2,3-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It could be explored for its activity against various diseases, including cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of (5Z)-3-(2,3-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one depends on its interaction with molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzylidene moiety may enhance binding affinity and specificity, while the dimethylphenyl group could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(2,3-dimethylphenyl)-5-[4-(hexyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(2,3-dimethylphenyl)-5-[4-(decyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5Z)-3-(2,3-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is unique due to the specific length and structure of its octyloxy side chain. This feature can significantly influence its solubility, bioavailability, and interaction with biological targets, making it a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H31NO2S2

Molecular Weight

453.7 g/mol

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H31NO2S2/c1-4-5-6-7-8-9-17-29-22-15-13-21(14-16-22)18-24-25(28)27(26(30)31-24)23-12-10-11-19(2)20(23)3/h10-16,18H,4-9,17H2,1-3H3/b24-18-

InChI Key

FNWIBMHGANMMJX-MOHJPFBDSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3C)C

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3C)C

Origin of Product

United States

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